

# A Technical Guide to the Commercial Sourcing and Purity Assessment of Phenacyl Bromide

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## Compound of Interest

Compound Name: Phenacyl Bromide

Cat. No.: B1166212

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## Abstract

**Phenacyl bromide** (CAS 70-11-1), also known as 2-bromoacetophenone or  $\alpha$ -bromoacetophenone, is a critical reagent and building block in organic synthesis, particularly in the pharmaceutical industry for the derivatization of carboxylic acids and the synthesis of various heterocyclic compounds. The purity of **phenacyl bromide** is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities into drug candidates. This technical guide provides an in-depth overview of the commercial sources of **phenacyl bromide**, their typical purity specifications, and detailed experimental protocols for its synthesis, purification, and comprehensive purity analysis using modern analytical techniques.

## Commercial Sources and Purity Specifications

**Phenacyl bromide** is readily available from a variety of chemical suppliers. The purity of commercially available **phenacyl bromide** typically ranges from 98% to over 99%. The method of purity determination, most commonly Gas Chromatography (GC), is often stated by the supplier. For research and drug development purposes, it is crucial to select a supplier that provides a comprehensive Certificate of Analysis (CoA) detailing the purity and the methods used for its determination.

Below is a summary of prominent commercial suppliers and their stated purities for **phenacyl bromide**:

Supplier	Product Number	Stated Purity	Analysis Method
TCI America	B0535	>98.0%	GC
Ottokemi	P 1460	99%	Not Specified
CDH Fine Chemical	185565	98%	GC
Alpha Chemika	AL3456	98%	Not Specified
Sigma-Aldrich	70-11-1	≥99.0%	GC (LiChropur™)
Ultra Pure Lab Chem Industries	Not Specified	98%	Not Specified

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always consult the supplier's latest specifications and Certificate of Analysis.

## Experimental Protocols

### Synthesis of Phenacyl Bromide via Bromination of Acetophenone

This protocol is adapted from a well-established procedure in Organic Syntheses.[\[1\]](#)

Materials:

- Acetophenone (50 g, 0.42 mol)
- Anhydrous ether (50 mL)
- Anhydrous aluminum chloride (0.5 g)
- Bromine (67 g, 21.5 mL, 0.42 mol)
- Methanol (for recrystallization)
- Petroleum ether

- Water

Equipment:

- Three-necked flask
- Separatory funnel
- Mechanical stirrer
- Reflux condenser
- Ice bath
- Suction filtration apparatus

Procedure:

- In a dry three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a reflux condenser, dissolve 50 g of acetophenone in 50 mL of anhydrous ether.
- Cool the solution in an ice bath and add 0.5 g of anhydrous aluminum chloride.
- Slowly add 67 g of bromine from the separatory funnel with vigorous stirring, maintaining a rate of approximately 1 mL per minute.
- After the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure with a gentle stream of air.<sup>[1]</sup>
- The resulting brownish-yellow crystalline mass is crude **phenacyl bromide**.
- To remove the color, wash the crude product by shaking it with a mixture of 10 mL of water and 10 mL of petroleum ether.
- Collect the crystals by suction filtration and wash them with fresh portions of the water/petroleum ether mixture until a white product is obtained. The crude **phenacyl bromide** typically weighs between 74–80 g (88–96% yield) and has a melting point of 45–48°C. This purity is often sufficient for many applications.

- For higher purity, the crude product can be recrystallized from 25–30 mL of methanol. This yields 54–55 g (64–66% yield) of white crystals with a melting point of 49–51°C.[\[1\]](#)

#### Safety Precautions:

- **Phenacyl bromide** is a lachrymator and should be handled in a well-ventilated fume hood.  
[\[1\]](#)
- Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
- Bromine is highly corrosive and toxic. Handle with extreme care.

## Purity Analysis

A multi-faceted approach to purity analysis is recommended to ensure the comprehensive characterization of **phenacyl bromide**.

Objective: To separate and identify volatile impurities and confirm the identity of **phenacyl bromide**.

#### Instrumentation:

- Gas chromatograph with a mass spectrometer detector (GC-MS).
- Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

#### Sample Preparation:

- Accurately weigh approximately 10 mg of the **phenacyl bromide** sample.
- Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.

#### GC-MS Conditions (Example):

- Injector Temperature: 250°C

- Injection Volume: 1  $\mu$ L
- Split Ratio: 50:1
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
  - Initial temperature: 70°C, hold for 2 minutes.
  - Ramp: 10°C/min to 280°C.
  - Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 amu.

#### Data Analysis:

- The purity is determined by the area percentage of the **phenacyl bromide** peak relative to the total area of all peaks in the chromatogram.
- The mass spectrum of the main peak should be compared with a reference spectrum for **phenacyl bromide** to confirm its identity.

Objective: To quantify the purity of **phenacyl bromide** and detect non-volatile impurities.

#### Instrumentation:

- HPLC system with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size) is recommended.

#### Sample Preparation:

- Accurately weigh approximately 10 mg of the **phenacyl bromide** sample.
- Dissolve the sample in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

#### HPLC Conditions (Example):

- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[\[2\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 254 nm.

#### Data Analysis:

- Purity is calculated based on the area percentage of the main peak corresponding to **phenacyl bromide**.

Objective: To provide an absolute purity determination without the need for a specific **phenacyl bromide** reference standard.

Principle: qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[\[3\]](#)[\[4\]](#) By comparing the integral of a specific proton signal of **phenacyl bromide** to the integral of a known amount of an internal standard, the absolute purity can be calculated.

#### Materials:

- **Phenacyl bromide** sample.

- High-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should be stable, non-volatile, have a simple NMR spectrum with peaks that do not overlap with the analyte, and be accurately weighed.
- Deuterated solvent (e.g., chloroform-d, DMSO-d6).

#### Sample Preparation:

- Accurately weigh a specific amount of the **phenacyl bromide** sample (e.g., 20 mg).
- Accurately weigh a specific amount of the internal standard (e.g., 10 mg).
- Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.

#### NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

- Pulse Program: A standard 90° pulse sequence.
- Relaxation Delay (d1): A sufficiently long delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest). A value of 30 seconds is a conservative starting point.
- Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

#### Data Analysis:

- Integrate a well-resolved proton signal of **phenacyl bromide** (e.g., the singlet for the -CH<sub>2</sub>Br protons, typically around 4.4 ppm).
- Integrate a well-resolved proton signal of the internal standard.
- Calculate the purity of the **phenacyl bromide** sample using the following formula:

$$\text{Purity (\%)} = (I_{\text{sample}} / N_{\text{sample}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{sample}} / m_{\text{sample}}) * (m_{\text{std}} / MW_{\text{std}}) * P_{\text{std}}$$

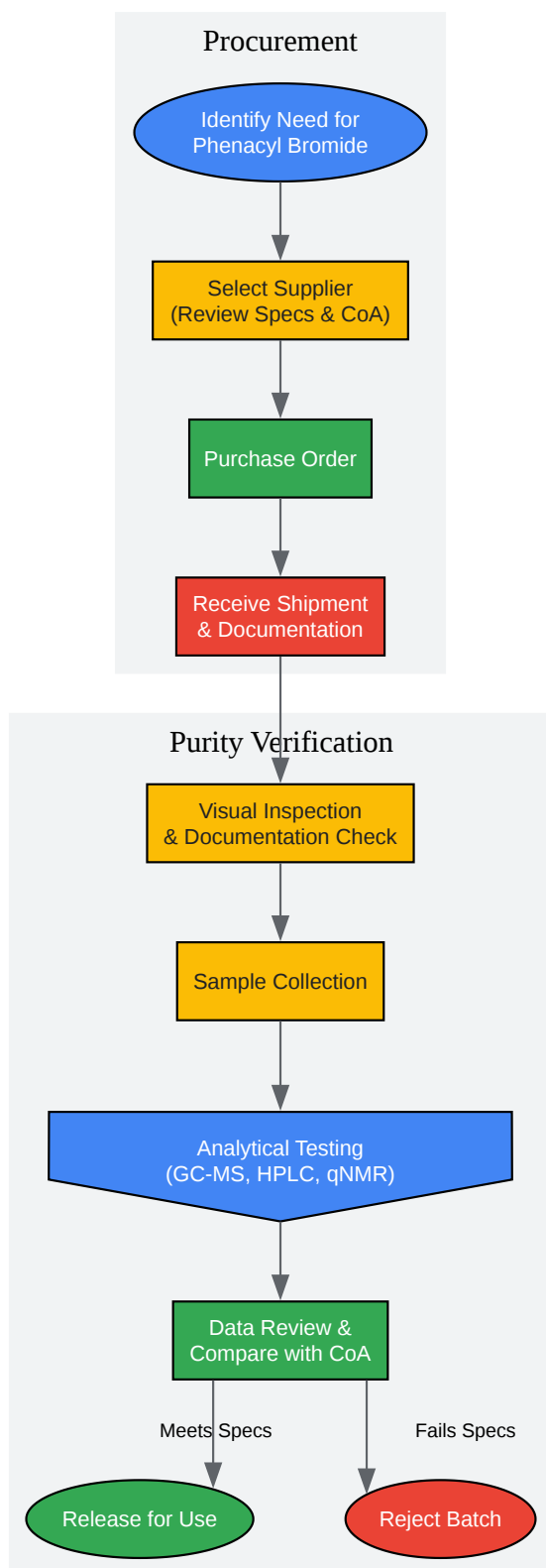
Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the standard
- sample refers to **phenacyl bromide**
- std refers to the internal standard

## Visualizations

### Workflow for Procurement and Purity Verification of Phenacyl Bromide

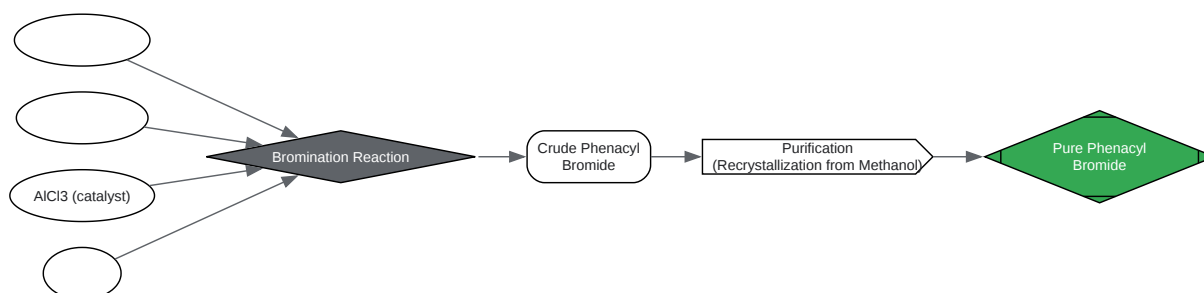




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Caption: Procurement and Purity Verification Workflow.

## Synthesis Pathway of Phenacyl Bromide



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Caption: Synthesis of **Phenacyl Bromide** from Acetophenone.

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